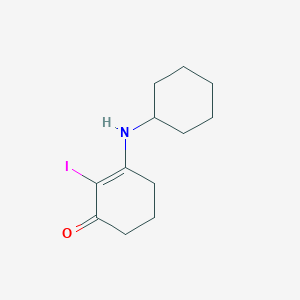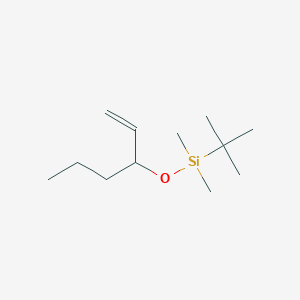
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- is a chemical compound with the molecular formula C12H26OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- typically involves the reaction of appropriate silane precursors with organic reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes .
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions, where one of its organic groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce different silane compounds .
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in biomaterials and drug delivery systems.
Medicine: Research explores its potential in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with cellular components to influence biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (1,1-dimethylethyl)(ethynyloxy)dimethyl-: This compound has a similar structure but with an ethynyloxy group instead of an ethenylbutoxy group.
Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-: Another similar compound with an ethenyloxy group.
Uniqueness
Silane, (1,1-dimethylethyl)(1-ethenylbutoxy)dimethyl- is unique due to its specific ethenylbutoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
265658-52-4 |
|---|---|
Formule moléculaire |
C12H26OSi |
Poids moléculaire |
214.42 g/mol |
Nom IUPAC |
tert-butyl-hex-1-en-3-yloxy-dimethylsilane |
InChI |
InChI=1S/C12H26OSi/c1-8-10-11(9-2)13-14(6,7)12(3,4)5/h9,11H,2,8,10H2,1,3-7H3 |
Clé InChI |
QRXRGNIMNWTBFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



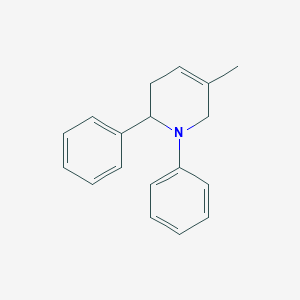
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)

![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
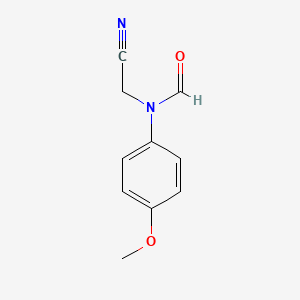
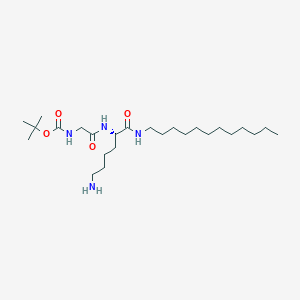
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
